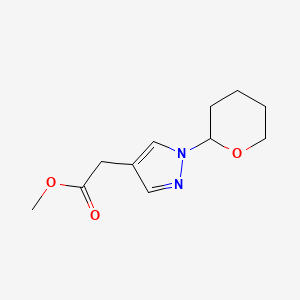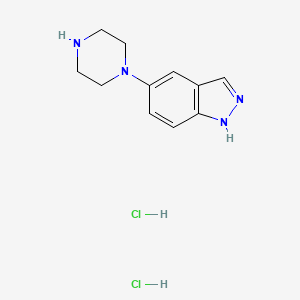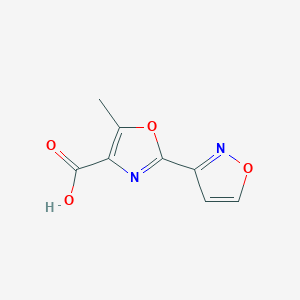![molecular formula C7H4ClNS B13681386 3-Chlorothieno[3,2-c]pyridine](/img/structure/B13681386.png)
3-Chlorothieno[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4ClNS It is a derivative of thieno[3,2-c]pyridine, where a chlorine atom is substituted at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorothieno[3,2-c]pyridine typically involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines. This reaction can be further modified using Suzuki coupling with boronic acids to yield various derivatives . The reaction conditions often involve the use of solvents like 1,4-dioxane and acetone, with potassium carbonate as a base at elevated temperatures (around 90°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of these reactions is facilitated by optimizing reaction times, temperatures, and reagent concentrations to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chlorothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with amines, to form substituted thieno[3,2-c]pyridine derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the presence of heteroatoms suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like cyclic amines and bases such as potassium carbonate are commonly used.
Suzuki Coupling: Boronic acids and palladium catalysts are employed for coupling reactions.
Major Products
The major products formed from these reactions include various substituted thieno[3,2-c]pyridine derivatives, which can exhibit different chemical and physical properties based on the substituents introduced .
Applications De Recherche Scientifique
3-Chlorothieno[3,2-c]pyridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chlorothieno[3,2-c]pyridine and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to inhibit enzymes like acetyl-CoA carboxylase, which plays a role in fatty acid metabolism . The exact pathways and molecular targets can vary based on the specific structure of the derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorothieno[3,2-c]pyridine: Similar in structure but with the chlorine atom at the fourth position.
3-Bromo-4-chlorothieno[3,2-c]pyridine: Contains both bromine and chlorine substituents.
Uniqueness
3-Chlorothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized. This uniqueness makes it a valuable compound for developing new materials and studying various chemical and biological processes .
Propriétés
Formule moléculaire |
C7H4ClNS |
|---|---|
Poids moléculaire |
169.63 g/mol |
Nom IUPAC |
3-chlorothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H4ClNS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H |
Clé InChI |
LWTUYILPUKOOCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1SC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681307.png)




![2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681344.png)
![7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)

![3-Oxo-hexahydro-pyrido[4,3-B][1,4]oxazine-6-carboxylicacidtert-butylester](/img/structure/B13681355.png)


![6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681376.png)

